molecular formula C6H6BrNO2 B1628585 (6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol CAS No. 897943-05-4

(6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol

Cat. No.: B1628585
CAS No.: 897943-05-4
M. Wt: 204.02 g/mol
InChI Key: SMLRTRUAVUHZKK-UHFFFAOYSA-N
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Description

(6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol: is a chemical compound with the molecular formula C6H6BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 6th position and a hydroxymethyl group at the 2nd position of the pyridine ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol typically involves the bromination of 2-pyridinemethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the carbonyl group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 6-bromo-2-pyridinecarboxaldehyde or 6-bromo-2-pyridinecarboxylic acid.

    Reduction: Formation of 2-hydroxymethylpyridine or 6-hydroxy-2-pyridinemethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-pyridinemethanol: Similar structure but lacks the carbonyl group.

    6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

    6-Bromo-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

(6-bromo-1-oxidopyridin-1-ium-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c7-6-3-1-2-5(4-9)8(6)10/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLRTRUAVUHZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Br)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591434
Record name (6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897943-05-4
Record name (6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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